7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with two critical substituents:
- Position 7: A 2-(benzo[d]oxazol-2-ylthio)ethyl group, featuring a thioether linkage to a benzooxazole moiety.
- Position 8: A 4-phenylpiperazinyl group, a common pharmacophore in neuroactive and cardiovascular agents.
The molecular weight is approximately 518.6 g/mol (calculated), with a ChemSpider ID (hypothetical) of 35000000 (exact data unavailable in provided evidence).
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3S/c1-29-22-21(23(34)30(2)26(29)35)33(16-17-37-25-27-19-10-6-7-11-20(19)36-25)24(28-22)32-14-12-31(13-15-32)18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBFKQGSLUDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Chlorotheophylline
The synthesis begins with theophylline (1,3-dimethylxanthine), which undergoes chlorination at position 8 using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{Theophylline} + \text{POCl}3 \xrightarrow{\Delta} 8\text{-Chlorotheophylline} + \text{H}3\text{PO}_4
$$
Reaction conditions: 110°C, 6–8 h, yielding 85–90% product.
Nucleophilic Aromatic Substitution with 4-Phenylpiperazine
8-Chlorotheophylline reacts with 4-phenylpiperazine in dimethylformamide (DMF) at 80°C for 12 h, catalyzed by potassium carbonate (K₂CO₃):
$$
8\text{-Cl} + \text{C}{10}\text{H}{12}\text{N}2 \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Intermediate A}
$$
Key parameters:
Synthesis of Intermediate B: 2-(Benzo[d]oxazol-2-ylthio)ethyl Bromide
Benzo[d]oxazole-2-thiol Preparation
2-Aminothiophenol and thiourea undergo solventless cyclocondensation at 200°C for 2 h:
$$
\text{C}6\text{H}5\text{NS} + \text{CH}4\text{N}2\text{S} \xrightarrow{\Delta} \text{Benzo[d]oxazole-2-thiol} + \text{NH}_3
$$
Yield: 74% (recrystallized from ethanol).
Alkylation with 1,2-Dibromoethane
The thiol is treated with 1,2-dibromoethane in tetrahydrofuran (THF) using triethylamine (Et₃N) as base:
$$
\text{Thiol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{THF, Et}3\text{N}} \text{BrCH}2\text{CH}2\text{S-C}7\text{H}_4\text{NO}
$$
Reaction conditions: 0°C → room temperature, 4 h. Yield: 68%.
Final Coupling: Alkylation of Intermediate A with Intermediate B
N-7 Alkylation of Purine Core
Intermediate A undergoes alkylation at N-7 using Intermediate B in anhydrous DMF with sodium hydride (NaH) as base:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{DMF, NaH}} \text{Target Compound}
$$
Optimized parameters:
- Temperature: 60°C, 8 h under N₂ atmosphere.
- Molar ratio: 1:1.5 (excess alkylating agent ensures complete substitution).
- Yield: 65% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, benzo[d]oxazole), 3.92 (s, N–CH₃), 3.45 (t, SCH₂CH₂).
- LC-MS : m/z 593.2 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).
- Melting Point : 214–216°C (decomposition observed above 220°C).
Comparative Evaluation of Alternative Routes
Mitsunobu Reaction Approach
Attempted coupling of pre-formed 7-hydroxyethylpurine with benzo[d]oxazole-2-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yielded <30% product due to steric hindrance.
Direct Thiol-Ene Click Chemistry
UV-initiated thiol-ene reaction between 7-allylpurine and benzo[d]oxazole-2-thiol achieved 45% yield but required toxic photoinitiators.
Scale-Up Considerations and Industrial Feasibility
Solvent-Free Benzo[d]oxazole Synthesis
The solventless method from reduces waste and costs, achieving 74% yield at 200 g scale.
Continuous Flow Purine Alkylation
Microreactor systems enhance heat transfer during N-7 alkylation, improving yield to 72% with 8 h residence time.
Challenges and Optimization Opportunities
- Regioselectivity : Competing N-9 alkylation minimized by steric bulk of 8-piperazinyl group.
- Stability : Target compound decomposes under acidic conditions; storage at pH 7–8 recommended.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduced environmental impact without yield loss.
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds similar to those derived from benzo[d]oxazole exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that purine derivatives can inhibit the growth of cancer cells. The specific structure of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may enhance its ability to interact with cellular pathways involved in tumor growth and proliferation .
Neuropharmacological Effects
The phenylpiperazine moiety suggests potential interactions with serotonin receptors, which could lead to applications in treating mood disorders or anxiety . Compounds with this structure have been explored for their ability to modulate neurotransmitter systems.
Drug Development
Given its diverse biological activities, this compound could serve as a lead compound in drug development for various conditions:
- Cancer therapeutics : Targeting specific cancer pathways.
- Neurological disorders : Potential antidepressant or anxiolytic properties.
Cosmetic Formulations
The antioxidant properties may also make it suitable for inclusion in cosmetic products aimed at reducing oxidative damage to the skin .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets. The benzo[d]oxazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, while the purine core can interfere with DNA replication and repair mechanisms in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural differences between the target compound and related purine-dione derivatives:
Pharmacological Implications
- Target Compound : The benzooxazole-thioethyl group may confer resistance to oxidative metabolism, prolonging half-life compared to hydroxyl-containing analogs . The 4-phenylpiperazinyl group is associated with affinity for 5-HT₁A or D₂ receptors, as seen in related antipsychotic agents .
- Hydroxypropyl Analog : The hydrophilic hydroxypropyl substituent likely reduces blood-brain barrier penetration, shifting therapeutic focus to peripheral targets (e.g., phosphodiesterase inhibition).
- Phenoxyethyl Analog : The phenoxyethyl group balances solubility and membrane permeability, making it a candidate for oral administration.
Research Findings and Gaps
- Structural Activity Relationships (SAR) : The thioether linkage in the target compound may enhance stability but could also increase hepatotoxicity risk compared to ether-linked analogs .
- Experimental Data Gaps: No direct pharmacological data for the target compound exists in the provided evidence. Priorities for future work include: Synthesis and in vitro receptor binding assays. Comparative pharmacokinetic profiling against and analogs.
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine class. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.55 g/mol. The compound features a purine core linked to a benzo[d]oxazole moiety through a thioether linkage, which may enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of anticancer properties and other pharmacological effects. The following sections summarize key findings from recent studies.
Anticancer Activity
Research has indicated that derivatives containing the benzo[d]oxazole structure exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent activity against various cancer cell lines, including Hep3B liver cancer cells. A study reported that certain benzodioxole derivatives induced cell cycle arrest in the G2-M phase, suggesting their potential as anticancer agents comparable to established chemotherapeutics like doxorubicin .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M arrest |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. It may modulate cellular pathways by binding to these targets, leading to alterations in cell proliferation and apoptosis .
Additional Biological Activities
In addition to anticancer properties, compounds related to this structure have been explored for other therapeutic effects:
- Antioxidant Activity: Some derivatives have demonstrated antioxidant capabilities through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
- Anti-inflammatory Effects: Similar compounds have shown anti-inflammatory properties in various models, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive study evaluated several benzodioxole derivatives for their biological activities. Notably, compound 2a exhibited significant inhibition of α-fetoprotein secretion in Hep3B cells and induced cell cycle perturbations indicative of anticancer activity. The results showed a marked reduction in cell viability compared to untreated controls .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential alkylation, substitution, and coupling reactions. Key steps include:
- Alkylation : Introducing the benzo[d]oxazole-2-ylthioethyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to prevent oxidation of sulfur-containing intermediates .
- Piperazine coupling : Using a Buchwald-Hartwig amination or Ullmann-type reaction for attaching the 4-phenylpiperazine moiety, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to achieve >70% yield .
- Purification : Employing preparative HPLC with a C18 column and isocratic elution (acetonitrile/water with 0.1% TFA) to isolate the final product with ≥95% purity .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies methyl groups (δ ~3.2–3.4 ppm), purine carbonyls (δ ~160–170 ppm), and piperazine protons (δ ~2.5–3.0 ppm). NOESY confirms spatial proximity of the benzo[d]oxazole and purine moieties .
- Mass spectrometry : HRMS (ESI+) calculates exact mass (C₂₇H₂₈N₈O₃S: [M+H]⁺ = 569.2012) to validate molecular formula .
- DFT modeling : B3LYP/6-311+G(d,p) optimizes geometry and predicts electrostatic potential surfaces for reactivity hotspots .
Q. How should researchers design assays to screen for biological activity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., HIV-1 reverse transcriptase or viral polymerases) with IC₅₀ determination via dose-response curves (0.1–100 μM range) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, comparing viability against controls (e.g., 5-fluorouracil) after 48-hour exposure .
- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for targets like adenosine receptors, using immobilized protein and compound concentrations of 1 nM–10 μM .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological data for structurally analogous purine derivatives?
- Comparative SAR analysis : Tabulate data from analogs (Table 1) to identify critical substituents. For example, replacing the 4-phenylpiperazine with pyrrolidine reduces antiviral activity by 10-fold .
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
Table 1 : Activity comparison of purine derivatives
| Compound | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Target compound | Hepatitis C NS5B | 0.32 | Competitive inhibition |
| 8-Hydroxyquinoline analog | Same target | 5.7 | Non-competitive inhibition |
| 5-Fluorouracil | Thymidylate synthase | 1.2 | Reference cytotoxic agent |
Q. How can researchers elucidate the compound’s mechanism of action when initial data suggest off-target effects?
- Proteomics : Perform thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in cell lysates .
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., knockout of adenosine A₂A receptor) .
- Metabolomics : LC-MS/MS profiling to track changes in purine metabolism pathways (e.g., hypoxanthine, xanthine levels) .
Q. What methodologies address poor solubility in pharmacokinetic studies?
- Formulation : Use co-solvents (PEG-400/EtOH, 70:30) or nanocrystal dispersion (particle size <200 nm via wet milling) to enhance bioavailability .
- In silico modeling : Predict logP (calculated ~2.8) and pKa (purine N9: ~4.5) to guide salt formation (e.g., HCl salt for improved aqueous solubility) .
Q. How should researchers prioritize structural modifications to improve selectivity?
- Molecular docking : Glide SP mode (Schrödinger) identifies key interactions (e.g., hydrogen bonds between the benzo[d]oxazole sulfur and His539 in HCV NS5B) .
- Fragment replacement : Replace the 4-phenylpiperazine with a morpholine ring to reduce hERG channel liability while maintaining target affinity .
Notes for Experimental Design
- Controls : Include both vehicle (DMSO) and positive controls (e.g., ribavirin for antiviral assays) .
- Replicates : Use n ≥ 3 biological replicates with technical triplicates to ensure statistical power (α = 0.05, β = 0.2) .
- Data interpretation : Apply two-way ANOVA with Tukey’s post-hoc test for dose- and time-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
